KDR Selectivity: 3-Methylphenyl Confers ≥50-Fold Selectivity Over KDR, Whereas Unsubstituted Phenol Shows Only 15-Fold Selectivity
In a direct head-to-head biochemical assay using recombinant RET and KDR kinase domains, compound 13 (the target compound) demonstrated a RET IC50 of 190 nM (SD 76 nM) and a KDR IC50 >10,000 nM, yielding a selectivity ratio of ≥50 [1]. In contrast, the unsubstituted phenol analog compound 6 (R1 = H) showed a RET IC50 of 4.5 nM but only 15-fold selectivity (KDR IC50 = 66 nM) [1]. The 3-methylphenyl substituent thus sacrifices approximately 42-fold in RET potency relative to compound 6 but gains >3.3-fold in selectivity window [1].
| Evidence Dimension | RET/KDR selectivity ratio (fold-selectivity) |
|---|---|
| Target Compound Data | ≥50 (RET IC50 = 190 nM; KDR IC50 > 10,000 nM) |
| Comparator Or Baseline | Compound 6 (unsubstituted phenol analog): selectivity = 15 (RET IC50 = 4.5 nM; KDR IC50 = 66 nM) |
| Quantified Difference | ≥3.3-fold improvement in selectivity; 42-fold reduction in RET potency |
| Conditions | Biochemical kinase activity assay; recombinant RET and KDR kinase domains; IC50 values expressed as geometric mean of four independent determinations |
Why This Matters
This selectivity gain is critical for procurement decisions in preclinical oncology programs because KDR inhibition is the primary driver of dose-limiting hypertension and cardiovascular toxicity observed with multi-kinase RET inhibitors such as vandetanib and cabozantinib.
- [1] Newton R, Bowler KA, Burns EM, Chapman PJ, Fairweather EE, Fritzl SJR, Goldberg KM, Hamilton NM, Holt SV, Hopkins GV, Jones SD, Jordan AM, Lyons AJ, Nikki March H, McDonald NQ, Maguire LA, Mould DP, Purkiss AG, Small HF, Stowell AIJ, Thomson GJ, Waddell ID, Waszkowycz B, Watson AJ, Ogilvie DJ. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Eur J Med Chem. 2016;112:20-32. View Source
